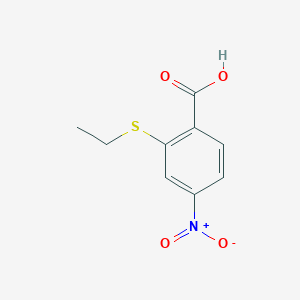![molecular formula C20H23NO4 B11510619 3-{[(4-Methylphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid](/img/structure/B11510619.png)
3-{[(4-Methylphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-METHYLPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID is an organic compound with a complex structure It is characterized by the presence of a formamido group attached to a methylphenyl ring and a propoxyphenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-METHYLPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the formation of the formamido group through the reaction of an amine with formic acid or its derivatives. The propoxyphenyl group can be introduced via etherification reactions using appropriate alkyl halides and phenols under basic conditions. The final step often involves the coupling of these intermediates through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-[(4-METHYLPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The formamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 3-[(4-CARBOXYLPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID.
Reduction: 3-[(4-METHYLPHENYL)AMINO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID.
Substitution: 3-[(4-METHYLPHENYL)FORMAMIDO]-3-(4-ALKYLOXYPHENYL)PROPANOIC ACID.
Scientific Research Applications
3-[(4-METHYLPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of enzyme activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-METHYLPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The formamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The propoxyphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-(4-METHYLPHENYLSULFONAMIDO)PROPANOIC ACID: Similar structure but with a sulfonamide group instead of a formamido group.
3-(4-METHOXYPHENYL)PROPANOIC ACID: Similar structure but with a methoxy group instead of a propoxy group.
3-[(3-METHOXY-4-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID: Similar structure but with a methoxy group on the phenyl ring.
Uniqueness
3-[(4-METHYLPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both formamido and propoxy groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-[(4-methylbenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H23NO4/c1-3-12-25-17-10-8-15(9-11-17)18(13-19(22)23)21-20(24)16-6-4-14(2)5-7-16/h4-11,18H,3,12-13H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
YYCDUTQPZQNVCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-phenylcyclohexanecarboxamide](/img/structure/B11510544.png)
![N-(2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}ethyl)-N,N-dimethyl-2-oxo-2-(phenylamino)ethanaminium](/img/structure/B11510550.png)
![7-(3-fluorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11510558.png)

![6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11510578.png)
![3-(4-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11510581.png)
![1,3-Dimethyl-8-piperidin-1-yl-7-[2-(pyrrolidin-2-ylideneamino)-ethyl]-3,7-dihydro-purine-2,6-dione](/img/structure/B11510585.png)
![6-(4-Methoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B11510588.png)
![3,3'-(E)-diazene-1,2-diylbis[4-(4-methoxyphenyl)-1,2,5-oxadiazole]](/img/structure/B11510590.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B11510592.png)
![2-(2,4-Dichlorophenyl)-5-[(4-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B11510599.png)
![N-(4-{[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B11510601.png)
![2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11510611.png)
![3-[(4-Methoxybenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B11510612.png)
